molecular formula C16H12BrNO2S B3575839 N-(3-bromophenyl)naphthalene-2-sulfonamide

N-(3-bromophenyl)naphthalene-2-sulfonamide

Cat. No.: B3575839
M. Wt: 362.2 g/mol
InChI Key: DYHCVDGAORCSJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions like amidation . For instance, “3-bromo-N-(3-fluorophenyl)benzenesulfonamide” is synthesized by the amidation reaction . Another example is the synthesis of “5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine” which involves treating an intermediate with 3-bromobenzonitrile in n-butanol with an addition of potassium carbonate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction . For example, the structure of “3-bromo-N-(3-fluorophenyl)benzenesulfonamide” was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, “N-methyl-C-3-bromophenyl-nitrone” undergoes [3+2] cycloaddition reactions with dimethyl maleate .

Scientific Research Applications

Protein Kinase Activation and Inhibition

Naphthalenesulfonamide derivatives, including compounds similar to N-(3-bromophenyl)-2-naphthalenesulfonamide, have been explored for their ability to modulate protein kinase activity. These compounds can act as activators or inhibitors of various protein kinases, influencing cellular processes such as myosin light chain phosphorylation and Ca2+-dependent smooth muscle activities. For instance, derivatives like N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide have shown stimulation of Ca2+-activated, phospholipid-dependent myosin light chain phosphorylation in a Ca2+-dependent manner, without significantly affecting Ca2+-calmodulin dependent phosphorylation (Ito, Tanaka, Inagaki, Nakanishi, & Hidaka, 1986).

Calmodulin Antagonism and Cellular Function

Naphthalenesulfonamides act as calmodulin (CaM) antagonists, influencing the regulation of calcium-dependent enzymes and cellular functions. They bind to calmodulin in the presence of calcium ions and exhibit varying degrees of affinity based on their chemical structure. These interactions have implications in cellular processes like enzyme activation and cell proliferation. For example, N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), a calmodulin antagonist, has been shown to inhibit cell proliferation and affect Ca2+/calmodulin-regulated enzyme activities (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Antibacterial Applications

Certain naphthalenesulfonamide derivatives have demonstrated potent antibacterial properties. Synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, for example, have shown efficacy as antibacterial agents against various bacterial strains. This suggests potential for these compounds in the development of new antibacterial drugs or treatments (Abbasi et al., 2015).

Organic Photovoltaics and Photosensitizers

Naphthalenediimide derivatives, related to naphthalenesulfonamides, have been investigated for their use in organic solar cells as electron acceptors. These compounds exhibit unique optoelectronic properties, such as long-lived triplet excited states, making them suitable for applications in photooxidation and triplet-triplet annihilation upconversions in organic photovoltaic devices [(Fernando, Mao, & Sauvé, 2013)](https://consensus.app/papers/oligomers-incorporating-26dialkylamino-diimide-fernando/54cbe16440425e72813814e7f32bb8bd/?utm_source=chatgpt).

Chemical Synthesis and Reactivity

Naphthalenesulfonamides have been utilized in the synthesis of various chemical compounds, demonstrating their versatility in organic chemistry. For example, naphth[1,2-d]oxazole intermediates have been used in the preparation of azo-1-naphthalenesulfonamide dyes, indicating the potential of these compounds in dye synthesis and related chemical processes (Katritzky, Rachwal, Rachwał, Macomber, & Smith, 1993).

Mechanism of Action

The mechanism of action for similar compounds has been studied. For example, “(3S)-N-(3-BROMOPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE” has been found to interact with the Enoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis .

Future Directions

Research on similar compounds continues to be an active area of study. For example, a recent study synthesized “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” and analyzed its properties . This suggests that there may be future research opportunities for “N-(3-bromophenyl)-2-naphthalenesulfonamide” and similar compounds.

Properties

IUPAC Name

N-(3-bromophenyl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c17-14-6-3-7-15(11-14)18-21(19,20)16-9-8-12-4-1-2-5-13(12)10-16/h1-11,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHCVDGAORCSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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